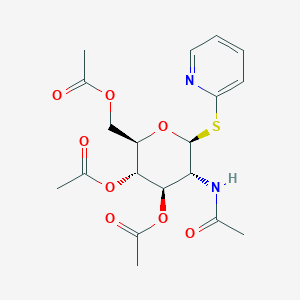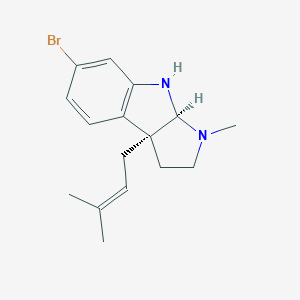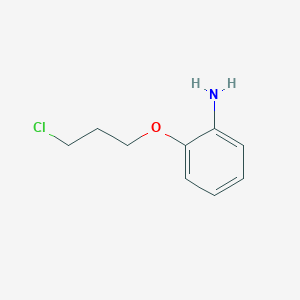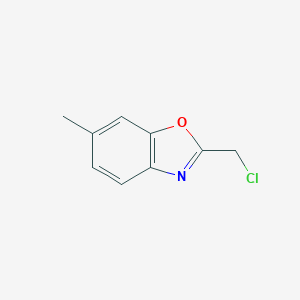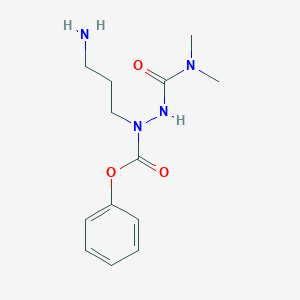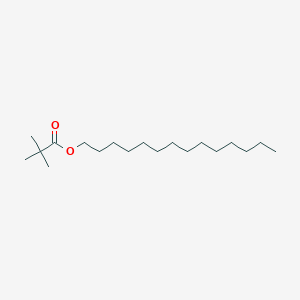
Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester is a chemical compound that has potential applications in scientific research. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in various biological processes. For example, it has been shown to inhibit the growth of certain bacteria by disrupting their cell wall synthesis. It has also been reported to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Moreover, this compound has been reported to have antitumor and antimicrobial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester in lab experiments is its diverse biological activities. It can be used as a starting material for the synthesis of other biologically active compounds. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester. One of the potential applications of this compound is in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammatory diseases. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Additionally, the synthesis of new derivatives of thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester can be explored to improve its biological activity and solubility.
Métodos De Síntesis
The synthesis of thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester can be achieved through several methods. One of the most commonly used methods is the reaction of 2-aminothiazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with sulfur to give the final product. Other methods involve the use of different starting materials and reagents, but the general principle remains the same.
Aplicaciones Científicas De Investigación
Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester has potential applications in scientific research due to its diverse biological activities. Several studies have reported its antimicrobial, antifungal, antitumor, and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Moreover, this compound has been used as a starting material for the synthesis of other biologically active compounds.
Propiedades
Número CAS |
146947-24-2 |
|---|---|
Nombre del producto |
Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester |
Fórmula molecular |
C9H11NO2S2 |
Peso molecular |
229.3 g/mol |
Nombre IUPAC |
ethyl 5,6-dihydro-[1,3]thiazolo[2,3-c][1,4]thiazine-8-carboxylate |
InChI |
InChI=1S/C9H11NO2S2/c1-2-12-9(11)7-8-10(3-5-13-7)4-6-14-8/h4,6H,2-3,5H2,1H3 |
Clave InChI |
UQQPFHUNQWYPTK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2N(CCS1)C=CS2 |
SMILES canónico |
CCOC(=O)C1=C2N(CCS1)C=CS2 |
Otros números CAS |
146947-24-2 |
Sinónimos |
ethyl 4,7-dithia-1-azabicyclo[4.3.0]nona-5,8-diene-5-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






